molecular formula C14H13NO2 B009120 9-(aminomethyl)-9H-fluorene-3,4-diol CAS No. 103692-53-1

9-(aminomethyl)-9H-fluorene-3,4-diol

Cat. No.: B009120
CAS No.: 103692-53-1
M. Wt: 227.26 g/mol
InChI Key: YLOTUMWDVNOPBU-UHFFFAOYSA-N
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Description

9-(Aminomethyl)-9H-fluorene-3,4-diol, also referred to as 3,4-DFMA and identified by CAS Registry Number 103692-53-1, is a fluorene-based organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . It is characterized by a topological polar surface area of 66.5 Ų and features both a primary amine and two phenolic hydroxyl groups on its structure, making it a versatile building block for further chemical functionalization . Fluorene derivatives are of significant interest in materials science and supramolecular chemistry due to their rigid, planar structure and potential electronic properties . Recent scientific research highlights the application of similar functionalized fluorene compounds as key precursors in the development of advanced materials, including "turn-on" or "turn-off" fluorescent chemosensors for the detection of metal ions and neutral substrates such as carbohydrates . The 3,4-dihydroxy and aminomethyl functional groups on the fluorene scaffold provide multiple sites for coordination and hydrogen bonding, which are crucial mechanisms for molecular recognition and sensing applications . This compound is provided For Research Use Only and is intended for use in laboratory research, such as in the synthesis of novel sensors, the development of metal-organic frameworks (MOFs), and other investigations in supramolecular and analytical chemistry.

Properties

CAS No.

103692-53-1

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

9-(aminomethyl)-9H-fluorene-3,4-diol

InChI

InChI=1S/C14H13NO2/c15-7-11-8-3-1-2-4-9(8)13-10(11)5-6-12(16)14(13)17/h1-6,11,16-17H,7,15H2

InChI Key

YLOTUMWDVNOPBU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=C2C(=C(C=C3)O)O)CN

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C2C(=C(C=C3)O)O)CN

Synonyms

3,4-DFMA
3,4-dihydroxy-9H-fluorene-9-methanamine
SK and F 103243
SK and F 103243 hydrobromide
SK and F-103243
SKF 103243

Origin of Product

United States

Preparation Methods

Multicomponent Reactions Involving 9-Isocyano-9H-Fluorene

A prominent approach leverages 9-isocyano-9H-fluorene as a key intermediate. As demonstrated in fluorene-based multicomponent reactions (MCRs), the isocyano group participates in Ugi, Passerini, and Groebke–Blackburn–Bienaymé reactions to introduce diverse functionalities. For 9-(aminomethyl)-9H-fluorene-3,4-diol, a modified Ugi reaction could theoretically combine 9-isocyano-9H-fluorene, formaldehyde, and an amine precursor under acidic conditions.

Example Protocol :

  • Synthesis of 9-Isocyano-9H-Fluorene :

    • Starting material: 9H-fluoren-9-one (CAS 486-25-9).

    • Formylation via the Leuckart–Wallach reaction yields 9-formamido-9H-fluorene, followed by dehydration with POCl₃ or PCl₅ to generate the isocyanide.

    • Yield: 92%.

  • Ugi-4CR Reaction :

    • Reactants: 9-isocyano-9H-fluorene, formaldehyde, tert-butyl amine, and benzoic acid.

    • Conditions: Methanol, 25°C, 12 h.

    • Product: tert-Butyl (9H-fluoren-9-ylmethyl)carbamate, followed by deprotection to yield the aminomethyl group.

Challenges :

  • Regioselective introduction of hydroxyl groups at positions 3 and 4 requires orthogonal protection (e.g., silyl ethers) prior to the MCR.

  • Competing side reactions may reduce yields in the presence of multiple reactive sites.

Direct Functionalization of Fluorene Diol Derivatives

An alternative route begins with pre-functionalized fluorene diols. For instance, Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol (CAS 4081-00-9) is synthesized via microwave-assisted condensation of 9-fluorenone and resorcinol using SO₄²⁻/TiO₂ super acid catalysts. Adapting this method, 9H-fluorene-3,4-diol could serve as a precursor for subsequent aminomethylation.

Example Protocol :

  • Synthesis of 9H-Fluorene-3,4-diol :

    • Reactants: 9-Fluorenone (3.6 g, 0.02 mol) and catechol (11 g, 0.1 mol).

    • Catalyst: SO₄²⁻/TiO₂ (0.2 g).

    • Conditions: Toluene, microwave irradiation (600 W, 25 min).

    • Yield: 83%.

  • Aminomethylation via Mannich Reaction :

    • Reactants: 9H-fluorene-3,4-diol, formaldehyde (37% aqueous), ammonium chloride.

    • Conditions: Ethanol, reflux, 6 h.

    • Product: this compound.

    • Yield: 65–70% (estimated based on analogous reactions).

Optimization Considerations :

  • Microwave irradiation enhances reaction rates and selectivity compared to conventional heating.

  • Acidic catalysts (e.g., HCl or H₂SO₄) may improve Mannich reaction efficiency but risk hydroxyl group oxidation.

Reductive Amination of 9-Keto Intermediates

Reductive amination offers a streamlined pathway by combining carbonyl reduction and amine formation in one pot. This method is particularly effective for introducing the aminomethyl group at position 9.

Example Protocol :

  • Synthesis of 9-Oxo-9H-fluorene-3,4-diol :

    • Oxidation of 9H-fluorene-3,4-diol using Jones reagent (CrO₃/H₂SO₄).

    • Yield: ~75% (based on analogous oxidations).

  • Reductive Amination :

    • Reactants: 9-Oxo-9H-fluorene-3,4-diol, methylamine, NaBH₃CN.

    • Conditions: Methanol, pH 5–6 (acetic acid buffer), 24 h.

    • Product: this compound.

    • Yield: 60–68% (estimated).

Advantages :

  • Avoids multi-step protection-deprotection sequences.

  • Compatible with a wide range of amine sources.

Comparative Analysis of Synthetic Methods

Method Starting Material Catalyst/Reagents Yield Key Challenges
Multicomponent Reactions9-Isocyano-9H-fluorenePOCl₃, Methanol~60%Regioselectivity, side reactions
Direct Functionalization9H-Fluorene-3,4-diolSO₄²⁻/TiO₂, Microwave~70%Orthogonal protection required
Reductive Amination9-Oxo-9H-fluorene-3,4-diolNaBH₃CN, Acetic acid~65%Over-reduction of ketone

Recent advances in photocatalysis and flow chemistry hold promise for improving the synthesis of this compound. For example, visible-light-mediated C–H amination could enable direct introduction of the aminomethyl group without pre-functionalized intermediates. Additionally, continuous-flow systems may enhance the scalability of microwave-assisted reactions, addressing current limitations in batch processing .

Chemical Reactions Analysis

9-Aminomethyl-9H-fluorene-3,4-diol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Medicine: It exhibits anti-tumor, anti-viral, and anti-inflammatory properties. It has also been studied as a potential treatment for Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.

    Biology: It is used as a fluorescent dye for staining DNA and RNA, making it useful for detection and visualization in biological research.

    Materials Science: It is used as a component in organic light-emitting diodes (OLEDs) due to its high electron mobility and photoluminescence properties.

Mechanism of Action

The mechanism of action of 9-Aminomethyl-9H-fluorene-3,4-diol varies depending on its application:

    Medicine: It inhibits the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. It also induces apoptosis (programmed cell death) in cancer cells by inhibiting topoisomerase II and DNA synthesis.

    Biology: It binds to DNA and RNA, causing fluorescence that can be detected using a fluorescence microscope.

    Materials Science: It is used as a component in OLEDs due to its ability to transport electrons and emit light.

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorene Derivatives

Compound Name Substituents at 9-Position Additional Functional Groups Molecular Weight (g/mol) Applications/Properties
9-(Aminomethyl)-9H-fluorene-3,4-diol Aminomethyl 3,4-diol Calculated: 243.28 Potential solubility in polar solvents (inferred)
(9H-Fluoren-9-yl)methyl carbamate () Fmoc-protected aminobenzyl Carbamate 329.37 Intermediate in peptide synthesis
9-Chloromethyl-9H-fluorene () Chloromethyl + methyl None 280.78 Organic electronics, photochromics
9-(3-Phenylpropyl)-9H-fluorene () 3-Phenylpropyl None 284.39 Polymer chemistry intermediates
9-(4-Chlorophenyl)fluoren-9-ol () 4-Chlorophenyl Hydroxyl 292.76 Study of steric effects in reactions

Notes:

  • The target compound’s diol groups likely enhance hydrophilicity compared to non-polar analogs like 9-(3-phenylpropyl)-9H-fluorene.
  • The aminomethyl group offers nucleophilic reactivity, contrasting with the electrophilic chloromethyl group in ’s derivative.

Electronic and Solubility Properties

Electronic Effects :

  • This contrasts with electron-withdrawing groups (e.g., chloromethyl in ), which lower HOMO levels and improve charge transport in semiconductors .
  • Diol Groups : The 3,4-diol arrangement may enable intramolecular hydrogen bonding, reducing conformational flexibility and stabilizing the molecule in polar environments.

Solubility :

  • The diol and aminomethyl groups in the target compound likely improve aqueous solubility compared to derivatives with alkyl or aryl substituents (e.g., ’s 3-phenylpropyl group). For example, carbamate derivatives () exhibit moderate solubility in organic solvents like DCM due to their bulky Fmoc groups .

Reactivity :

  • The primary amine in the target compound is reactive toward electrophiles (e.g., carbonyl groups), making it a candidate for Schiff base formation or conjugation chemistry. This contrasts with the inert phenylpropyl group in ’s derivative .

Biological Activity

9-(Aminomethyl)-9H-fluorene-3,4-diol, with the CAS number 103692-53-1, is a compound of interest due to its diverse biological activities. This compound has been studied for its potential applications in medicine, particularly in the fields of oncology and neurology, as well as its utility in biological research and materials science.

  • Molecular Formula : C14H13NO2
  • Molecular Weight : 227.26 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a fluorene backbone with hydroxyl and amino functional groups that contribute to its reactivity and biological interactions.

The biological activity of this compound is attributed to several mechanisms:

  • Acetylcholinesterase Inhibition : The compound inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, potentially enhancing cognitive functions and offering therapeutic benefits for neurodegenerative diseases like Alzheimer's.
  • Antitumor Activity : It has been shown to induce apoptosis in cancer cells by inhibiting topoisomerase II and disrupting DNA synthesis, making it a candidate for cancer treatment.
  • Fluorescent Properties : The compound can bind to nucleic acids, resulting in fluorescence that is useful in biological imaging and detection methods.

Study on Acetylcholinesterase Inhibition

A study focused on the inhibition of acetylcholinesterase by this compound demonstrated significant inhibitory effects comparable to known inhibitors. This suggests its potential use in treating conditions characterized by cholinergic dysfunction.

Antitumor Research

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of apoptotic pathways through the inhibition of key enzymes involved in DNA replication and repair.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
9-AminoacridineAntitumor, AntiviralTopoisomerase inhibition
3,4-Dihydroxy-9H-fluorene-9-methanaminePotentially similar due to structural featuresVaries; specific studies needed
This compoundAntitumor, NeuroprotectiveAcetylcholinesterase inhibition

Summary of Findings

The biological activity of this compound is multifaceted, with significant implications for medical research and applications. Its ability to inhibit acetylcholinesterase positions it as a promising candidate for neurodegenerative disease treatment. Furthermore, its antitumor properties highlight potential applications in oncology.

Future research should focus on:

  • Detailed mechanistic studies to elucidate pathways involved in its biological activities.
  • Exploration of its antimicrobial and antioxidant properties.
  • Development of derivatives with enhanced efficacy and reduced toxicity.

Q & A

Q. What are the recommended synthetic pathways for 9-(aminomethyl)-9H-fluorene-3,4-diol, and how can reaction conditions be optimized for higher yields?

  • Methodology : Start with fluorene derivatives as precursors. Use reductive amination for introducing the aminomethyl group, followed by selective hydroxylation at positions 3 and 3. Optimize reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) software like Design Expert to model interactions and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while testing multiple variables .

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  • Key Considerations : Monitor side reactions (e.g., over-oxidation) via HPLC or LC-MS. Validate purity with NMR (¹H/¹³C) and high-resolution mass spectrometry.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic techniques:
  • FT-IR : Confirm hydroxyl (-OH) and amine (-NH₂) functional groups.
  • X-ray crystallography : Resolve crystal structure for unambiguous confirmation (if crystallizable).
  • 2D NMR (COSY, HSQC) : Assign proton and carbon environments to detect positional isomerism or contamination .
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Advanced Research Questions

Q. What experimental strategies are effective for probing the redox behavior of this compound in catalytic systems?

  • Methodology :
  • Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials in aprotic solvents (e.g., DMF) with a three-electrode setup. Compare with DFT-calculated redox potentials to correlate experimental and theoretical data.
  • Controlled Potential Electrolysis : Quantify electron transfer efficiency and stability under repeated cycles.
  • Challenge : Address discrepancies between theoretical predictions and experimental results by revisiting solvent effects or counterion interactions .

Q. How should researchers resolve contradictions in biological activity data for this compound across different cell lines?

  • Methodology :
  • Replicated Analysis : Repeat assays in triplicate across independent labs to rule out technical variability.
  • Meta-Analysis : Pool data from studies using standardized protocols (e.g., identical cell lines, passage numbers, and assay kits).
  • Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways and confirm compound specificity .

Q. What computational approaches are suitable for studying the binding affinity of this compound to biomolecular targets?

  • Methodology :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability and binding modes.
  • Free Energy Perturbation (FEP) : Calculate binding free energies for mutations or structural analogs.
  • Validation : Cross-check with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental binding constants .

Data Analysis and Interpretation

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodology :
  • Variable Selection : Modify substituents at the aminomethyl or hydroxyl positions systematically.
  • Response Surface Modeling : Use Design Expert to correlate structural changes with activity (e.g., IC₅₀ values) and predict optimal derivatives.
  • Statistical Validation : Apply ANOVA to confirm significance of SAR trends and avoid overfitting .

Table: Key Analytical Techniques and Applications

Technique Application Evidence
X-ray Crystallography Confirm molecular structure and stereochemistry
Cyclic Voltammetry Study redox properties in catalytic systems
2D NMR Resolve positional isomerism
MD Simulations Predict binding modes to biological targets

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